![molecular formula C11H16ClN3O2 B1478144 2-Chloro-3-(3-ethoxy-4-methoxypyrrolidin-1-yl)pyrazine CAS No. 2098132-67-1](/img/structure/B1478144.png)
2-Chloro-3-(3-ethoxy-4-methoxypyrrolidin-1-yl)pyrazine
Overview
Description
“2-Chloro-3-(3-ethoxy-4-methoxypyrrolidin-1-yl)pyrazine” is a chemical compound with the molecular formula C11H16ClN3O2. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can generally be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in this compound is a saturated five-membered ring with one nitrogen atom . The presence of the pyrrolidine ring allows for efficient exploration of the pharmacophore space due to sp3 hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
The molecular weight of “2-Chloro-3-(3-ethoxy-4-methoxypyrrolidin-1-yl)pyrazine” is 257.72 g/mol. Other physical and chemical properties are not available.Scientific Research Applications
Synthesis of Pyrazole Derivatives
Reaction of Ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with Hydrazines : This study demonstrates the formation of regioisomeric 3- and 5-substituted pyrazoles through reactions with substituted hydrazines, underlining the synthetic versatility of pyrazine derivatives in generating structurally diverse compounds (Mikhed’kina et al., 2009).
Advances in Ultrasound Irradiation
Efficient Synthesis of Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates : Utilizing ultrasound irradiation, this research achieved high regioselectivity and yields in synthesizing ethyl 1H-pyrazole-3-carboxylates, showcasing an innovative method that could potentially apply to the synthesis of compounds like 2-Chloro-3-(3-ethoxy-4-methoxypyrrolidin-1-yl)pyrazine for enhancing reaction efficiency (Machado et al., 2011).
Novel Polyheterocyclic Synthesis
Thieno[2,3-b]pyridine-2-carbohydrazide in Polyheterocyclic Synthesis : This research developed new pyrido and pyrazolyl derivatives, indicating the utility of pyrazine derivatives in constructing complex heterocyclic systems, which are essential in drug discovery and materials science (Elneairy et al., 2006).
Pyrazinyl-imidazo[1,2-a]pyridines Synthesis
Synthesis of 3-Pyrazinyl-imidazo[1,2-a]pyridines from a Vinyl Ether : This study presents a new methodology for synthesizing 3-pyrazinyl-imidazo[1,2-a]pyridines, highlighting the importance of pyrazine derivatives in creating compounds with potential biological activity (Raymond et al., 2010).
Future Directions
The pyrrolidine scaffold is of great interest in drug discovery, and new pyrrolidine compounds with different biological profiles are continually being designed . Therefore, “2-Chloro-3-(3-ethoxy-4-methoxypyrrolidin-1-yl)pyrazine” and similar compounds may have potential applications in various fields of research and industry.
Mechanism of Action
Target of Action
It is known that pyrrolopyrazine derivatives, which include this compound, have exhibited a wide range of biological activities .
Mode of Action
It is part of the pyrrolopyrazine class of compounds, which have shown various biological activities, suggesting that they interact with multiple targets .
Biochemical Pathways
Other pyrrolopyrazine derivatives have shown antibacterial, antifungal, and antiviral activities, as well as kinase inhibition . This suggests that these compounds may interact with a variety of biochemical pathways.
Result of Action
Pyrrolopyrazine derivatives have shown a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
2-chloro-3-(3-ethoxy-4-methoxypyrrolidin-1-yl)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2/c1-3-17-9-7-15(6-8(9)16-2)11-10(12)13-4-5-14-11/h4-5,8-9H,3,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYLGSUIAITGOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OC)C2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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